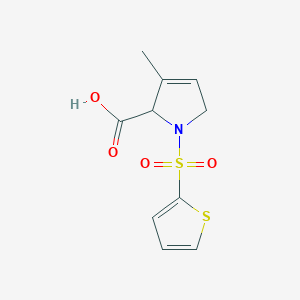

3-methyl-1-(2-thienylsulfonyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid

Description

This compound features a 2,5-dihydro-1H-pyrrole (a partially unsaturated five-membered ring) with three key substituents:

- Carboxylic acid group at position 2, enabling hydrogen bonding and solubility modulation.

- Methyl group at position 3, introducing steric bulk and hydrophobicity.

Properties

IUPAC Name |

3-methyl-1-thiophen-2-ylsulfonyl-2,5-dihydropyrrole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4S2/c1-7-4-5-11(9(7)10(12)13)17(14,15)8-3-2-6-16-8/h2-4,6,9H,5H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOODDWDUPJQQBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCN(C1C(=O)O)S(=O)(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-(2-thienylsulfonyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thienylsulfonyl chloride with a pyrrole derivative in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-(2-thienylsulfonyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The thienylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The pyrrole ring can be reduced under specific conditions to yield dihydropyrrole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole ring and the thienylsulfonyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include sulfone derivatives, dihydropyrrole derivatives, and various substituted pyrrole compounds.

Scientific Research Applications

3-methyl-1-(2-thienylsulfonyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 3-methyl-1-(2-thienylsulfonyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The thienylsulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The pyrrole ring can also participate in π-π stacking interactions with aromatic residues in proteins, further modulating their function.

Comparison with Similar Compounds

2,5-Dihydro-1H-Pyrrole-2-Carboxylic Acid (CAS 3395-35-5)

Structure : Lacks methyl and thienylsulfonyl groups, retaining only the core dihydro-pyrrole ring and carboxylic acid.

Key Differences :

- Reactivity : Absence of sulfonyl group reduces electron-withdrawing effects, likely increasing the carboxylic acid’s pKa compared to the target compound.

- Crystallography : Hydrogen bonding patterns in crystals may differ due to fewer functional groups. Tools like SHELX and WinGX are critical for analyzing such variations .

- Safety: No specific toxicity data for this compound, but simpler analogs like 3,4-dehydro-L-proline (see below) show intraperitoneal LDLo values of 16 mg/kg in rats .

3,4-Dehydro-L-Proline (CAS 4043-88-3)

Structure: (S)-2,5-dihydro-1H-pyrrole-2-carboxylic acid, a non-methylated analog with a similar unsaturated ring. Key Differences:

- Substituents: No thienylsulfonyl group, reducing steric hindrance and electronic effects.

- Toxicity: Classified as a questionable carcinogen with tumorigenic data in experimental models. Intraperitoneal LDLo = 16 mg/kg in rats .

- Applications : Used in peptide synthesis due to conformational constraints; the target compound’s sulfonyl group may limit such applications due to steric interference.

1-(1,5-Dimethyl-3-Oxo-2-Phenyl-2,3-Dihydro-1H-Pyrazol-4-Yl)-3-(4-Nitrophenyl)-4-Oxo-2-Thioxo-1,2,3,4-Tetrahydropyrimidine-5-Carbonitrile

Structure : A pyrimidine derivative with nitro and thioxo groups ().

Key Differences :

- Electron-Deficient Moieties: The nitro group (-NO₂) and nitrile (-CN) enhance electrophilicity, unlike the target compound’s sulfonyl group, which primarily affects resonance stabilization.

- Melting Point : 190.9°C, suggesting higher thermal stability than typical dihydro-pyrroles, though data for the target compound is unavailable.

Physicochemical and Functional Comparisons

Research Implications

Biological Activity

3-Methyl-1-(2-thienylsulfonyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the context of antimicrobial and antitumor effects. This article synthesizes available research findings, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C₉H₉N₃O₄S. Its structure includes a pyrrole ring substituted with a thienylsulfonyl group and a carboxylic acid functional group, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of pyrrole compounds exhibit significant antimicrobial properties. For example, studies have shown that certain pyrrole-2-carboxamide derivatives demonstrate potent activity against drug-resistant strains of Mycobacterium tuberculosis (Mtb). The compound's mechanism involves inhibition of the MmpL3 protein, crucial for mycolic acid transport in bacterial cell walls, leading to impaired bacterial growth and survival .

Table 1: Antimicrobial Activity of Pyrrole Derivatives

| Compound Name | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| This compound | <0.016 | Mycobacterium tuberculosis |

| Pyrrole-2-carboxamide derivative 1 | <0.016 | M. tuberculosis H37Rv |

| Pyrrole-2-carboxamide derivative 5 | Equivalent to INH (isoniazid) | M. tuberculosis H37Rv |

The biological activity of this compound is primarily attributed to its interaction with specific bacterial proteins. The compound binds to MmpL3, inhibiting its function and disrupting the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall . This mechanism is crucial for developing new treatments against resistant strains of tuberculosis.

Case Studies

Several studies have evaluated the efficacy of this compound and its analogs:

- Study on Drug Resistance : A study published in 2022 highlighted the effectiveness of pyrrole derivatives against drug-resistant M. tuberculosis. The researchers synthesized various compounds and tested their MIC values against multiple strains, revealing that modifications to the pyrrole ring significantly enhanced antimicrobial potency .

- In Vivo Efficacy : Another investigation assessed the in vivo efficacy of a similar pyrrole derivative in animal models infected with M. tuberculosis. The results showed significant reductions in bacterial load in treated animals compared to controls, supporting the potential for clinical applications .

Structure-Activity Relationship (SAR)

The SAR studies indicate that substituents on the pyrrole ring can dramatically influence biological activity. For instance:

- Electron-withdrawing groups enhance potency against Mtb.

- Bulky substituents improve binding affinity to target proteins.

The presence of a thienylsulfonyl group is particularly beneficial for maintaining solubility and enhancing interaction with biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.